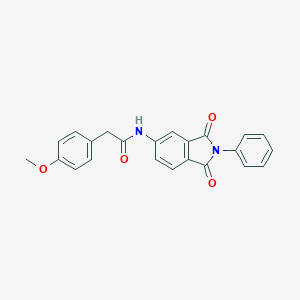
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenyl)acetamide, also known as DPIA, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
作用机制
The mechanism of action of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenyl)acetamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenyl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, including topoisomerase II and HDAC. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenyl)acetamide has also been found to induce apoptosis in cancer cells. In addition, N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenyl)acetamide has been found to have neuroprotective effects and has been shown to protect against oxidative stress and inflammation in the brain.
实验室实验的优点和局限性
One advantage of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenyl)acetamide in lab experiments is its potential use in cancer research. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenyl)acetamide has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. Another advantage is its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects. One limitation of using N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenyl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenyl)acetamide. One direction is to further investigate its potential use in cancer research and its mechanism of action in inhibiting cancer cell growth and proliferation. Another direction is to investigate its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Additionally, further research is needed to determine the optimal dosage and administration of N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenyl)acetamide in lab experiments.
合成方法
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenyl)acetamide can be synthesized using various methods, including the reaction of 2-(4-methoxyphenyl)acetic acid with phthalic anhydride in the presence of a catalyst. The resulting compound is then treated with ammonium acetate to obtain N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenyl)acetamide. Another method involves the reaction of 2-(4-methoxyphenyl)acetic acid with phthalic anhydride in the presence of a base, followed by the treatment with hydroxylamine hydrochloride to obtain N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenyl)acetamide.
科学研究应用
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenyl)acetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenyl)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects.
属性
产品名称 |
N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)-2-(4-methoxyphenyl)acetamide |
|---|---|
分子式 |
C23H18N2O4 |
分子量 |
386.4 g/mol |
IUPAC 名称 |
N-(1,3-dioxo-2-phenylisoindol-5-yl)-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H18N2O4/c1-29-18-10-7-15(8-11-18)13-21(26)24-16-9-12-19-20(14-16)23(28)25(22(19)27)17-5-3-2-4-6-17/h2-12,14H,13H2,1H3,(H,24,26) |
InChI 键 |
KTOCMEUEPSAYDR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
规范 SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[3,5-bis(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B303024.png)
![5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~3~-bis[3-(trifluoromethyl)phenyl]isophthalamide](/img/structure/B303025.png)
![3,5-Bis[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303029.png)
![5-bromo-2-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B303030.png)
![5-Bromo-2-[(3-chloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303031.png)


![2-phenyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B303041.png)
![3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B303043.png)

![3-[(3,5-Dichloro-4-ethoxybenzoyl)amino]benzoic acid](/img/structure/B303046.png)

![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)